molecular formula C10H16N2O4 B2654029 N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide CAS No. 2319723-80-1

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide

Cat. No.: B2654029
CAS No.: 2319723-80-1
M. Wt: 228.248
InChI Key: YZTONAGUNXGHHA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide is a chemical compound with the molecular formula C 11 H 18 N 2 O 4 and a molecular weight of 242.27 g/mol . It features a 1,2-oxazole (isoxazole) ring system, a privileged scaffold in medicinal chemistry known for its ability to engage in diverse interactions with biological targets . While specific biological data for this exact molecule is not extensively published in the available literature, its structure places it within a class of compounds with demonstrated research potential. Isoxazole derivatives are recognized for a broad spectrum of pharmacological activities, including immunosuppressive and anti-inflammatory properties . For instance, related isoxazole carboxamide compounds have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α . The mechanism of action for such effects may involve the induction of pro-apoptotic pathways, as evidenced by increased expression of caspases and other markers in cellular models . Beyond immunology, isoxazole cores are actively investigated in other fields, such as fungicide development, where similar carboxamide derivatives act as succinate dehydrogenase inhibitors (SDHi) . The structural features of this compound—including the carboxamide linker, hydrophilic hydroxy and methoxy groups—make it a valuable intermediate or lead compound for researchers in drug discovery and chemical biology. It can be used to explore structure-activity relationships, design novel bioactive molecules, or study the mechanism of action of isoxazole-containing compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(14,4-6-15-2)7-11-9(13)8-3-5-12-16-8/h3,5,14H,4,6-7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTONAGUNXGHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=CC=NO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 2-hydroxy-4-methoxy-2-methylbutylamine with 1,2-oxazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxazole ring could result in a saturated ring structure.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Reactions Overview:

Reaction TypeDescription
Oxidation Hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction The oxazole ring can be reduced under specific conditions.
Substitution The methoxy group can be replaced with other functional groups.

Biology

Biologically, this compound has been investigated for its potential therapeutic properties. Studies have indicated that it may exhibit significant biological activity against various targets.

Anticancer Properties

Recent research highlights the anticancer potential of oxazole derivatives similar to this compound. For instance:

CompoundIC50 (nM)Cell Line
3d33HeLa
4g0.5Jurkat
CA-40.8Various

These compounds have demonstrated antiproliferative activity by interfering with microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

Other Biological Activities

Research also suggests that this compound may possess:

  • Antimicrobial Activity : Effective against certain bacterial and fungal strains.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Emerging evidence indicates benefits in neurodegenerative disease models.

Case Studies and Research Findings

A comprehensive review of oxazole derivatives has underscored their diverse biological activities beyond anticancer effects:

  • Antimicrobial Activity : Studies have shown that some derivatives exhibit significant antibacterial and antifungal properties.
    • Example: An oxazole derivative demonstrated effective inhibition against Staphylococcus aureus.
  • Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation markers in vitro.
    • Example: A derivative reduced TNF-alpha levels in macrophage cultures.
  • Neuroprotective Properties : Research indicates potential benefits in models of Alzheimer's disease.
    • Example: In vitro studies show reduced amyloid-beta toxicity in neuronal cells treated with specific oxazole derivatives.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three pharmacologically relevant analogs, based on structural and functional similarities:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity Metabolic Stability
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide 1,2-Oxazole 2-hydroxy-4-methoxy-2-methylbutyl Not yet reported (inferred) Likely moderate (hydroxyl/methoxy)
R004 (3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide) 4,5-Dihydro-1,2-oxazole Chloroimidazole, trifluoromethylphenyl PAR-2 inhibition; anti-inflammatory Low (requires sample acidification)
SSAA09E2 (N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide) 1,2-Oxazole Piperazine-phenylmethyl Antiviral (COVID-19 research) High (stable in aqueous media)
N-(4-Chlorophenyl)-1,2-oxazole-5-carboxamide 1,2-Oxazole 4-chlorophenyl Antimicrobial (Mycobacterium tuberculosis) Moderate (prone to hydrolysis)

Key Findings :

Structural Flexibility and Activity :

  • The hydroxyl and methoxy groups in the target compound may reduce metabolic hydrolysis compared to R004, which undergoes rapid enzymatic cleavage of its amide bond . However, it lacks the chloroimidazole moiety in R004, which is critical for PAR-2 receptor binding and anti-inflammatory efficacy .
  • Unlike SSAA09E2, which includes a piperazine group for enhanced solubility and target engagement in viral studies , the target compound’s branched alkyl chain may limit membrane permeability.

Metabolic Stability :

  • R004’s instability in plasma and urine necessitates sample acidification for accurate bioanalysis , whereas the target compound’s polar substituents (hydroxy/methoxy) may improve stability without additional stabilization steps.

Pharmacophore Design :

  • The 1,2-oxazole core is conserved across all analogs, but substituents dictate target specificity. For example, SSAA09E2’s piperazine-phenyl group enables interactions with viral proteases , while the target compound’s alkyl chain may favor interactions with hydrophobic binding pockets.

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes the formation of the oxazole ring followed by the introduction of the carboxamide group. The compound's structure can be represented as follows:

N 2 hydroxy 4 methoxy 2 methylbutyl 1 2 oxazole 5 carboxamide\text{N 2 hydroxy 4 methoxy 2 methylbutyl 1 2 oxazole 5 carboxamide}

Anticancer Properties

Recent studies have indicated that oxazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell growth. In particular, derivatives with specific substitutions at the oxazole ring have been reported to exhibit IC50 values in the low nanomolar range against cancer cells such as HeLa and Jurkat .

CompoundIC50 (nM)Cell Line
3d33HeLa
4g0.5Jurkat
CA-40.8Various

These findings suggest that modifications to the structure can enhance biological activity, making it a target for further development as an anticancer agent.

The mechanism by which this compound exerts its effects is primarily through interference with microtubule dynamics. Similar compounds have been shown to cause cell cycle arrest at the G2/M phase, indicating their role as antimicrotubule agents . This is crucial for cancer therapy as it prevents cancer cells from dividing and proliferating.

Case Studies and Research Findings

A comprehensive review of oxazole derivatives highlighted their diverse biological activities beyond anticancer effects. For example:

  • Antimicrobial Activity : Some oxazole derivatives have demonstrated antibacterial and antifungal properties, making them candidates for treating infections .
  • Anti-inflammatory Effects : Certain studies have indicated that these compounds may possess anti-inflammatory activities, potentially useful in treating conditions like arthritis .
  • Neuroprotective Properties : Emerging research suggests that oxazole derivatives could also offer neuroprotective benefits in models of neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-5-carboxamide, and how can functional group compatibility be optimized?

  • The synthesis of oxazole-carboxamide derivatives typically involves multi-step reactions, such as cyclization of α-haloketones with amides under acidic/basic conditions, followed by methoxy group introduction via methyl iodide in the presence of a base (e.g., K₂CO₃). Coupling reactions using carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) are critical for linking the oxazole core to substituted alkyl/aryl groups. Sensitivity of the hydroxy and methoxy groups requires inert atmospheres and low-temperature conditions to prevent oxidation or hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?

  • High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR, including ¹H, ¹³C, and 2D experiments like COSY/HSQC) are essential for structural confirmation. Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures purity, while FT-IR can validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). X-ray crystallography (using SHELX programs for refinement) may resolve stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can computational approaches like 3D QSAR and molecular docking predict the compound’s bioactivity against targets such as 5HT7R or CFTR?

  • Pharmacophore-based virtual screening (e.g., using Schrödinger’s Phase) identifies key interactions (hydrogen bonding, hydrophobic pockets). Molecular docking (AutoDock Vina, Glide) evaluates binding poses, while 3D QSAR models (CoMFA/CoMSIA) correlate structural features with activity. For example, the oxazole ring’s electron density and substituent steric effects can be optimized for antagonism (e.g., 5HT7R) or modulation (e.g., CFTR) .

Q. What experimental protocols validate thermodynamic interactions between this compound and viral/cellular proteins (e.g., coronavirus TMH junctions)?

  • Isothermal titration calorimetry (ITC) quantifies binding affinity (ΔG, ΔH), while surface plasmon resonance (SPR) measures association/dissociation rates. Spectroscopic techniques like IR vibrational analysis (e.g., frequency shifts in Tyr160-Met161-His162 junctions) reveal hydrogen-bonding dynamics. Molecular dynamics simulations (AMBER, GROMACS) further assess stability of inhibitor-protein complexes under physiological conditions .

Q. How can researchers reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Cross-validate docking results with alanine scanning mutagenesis to identify critical residues. Use free-energy perturbation (FEP) or MM/PBSA calculations to refine affinity estimates. Experimental dose-response assays (e.g., radioligand displacement for receptors, patch-clamp for ion channels) should be repeated under varied pH/temperature to account for assay-specific artifacts .

Methodological Challenges

Q. What strategies mitigate side reactions during the synthesis of the hydroxymethoxybutyl side chain?

  • Protecting groups (e.g., tert-butyldimethylsilyl ether for -OH, methoxymethyl ether for -OMe) prevent undesired nucleophilic attacks. Flow chemistry systems improve heat/mass transfer in exothermic steps (e.g., cyclization). Post-synthetic deprotection with mild acids (e.g., TFA) ensures high yields .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or polymorphism?

  • Single-crystal X-ray diffraction with SHELXL refinement (using TWIN/BASF commands for twinned crystals) determines absolute configuration. Differential scanning calorimetry (DSC) and powder XRD identify polymorphic forms. Hirshfeld surface analysis maps intermolecular interactions influencing crystal packing .

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